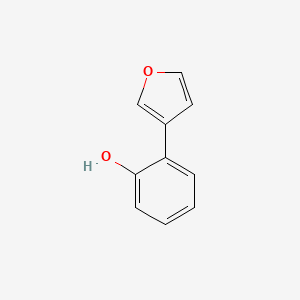

2-(3-Furanyl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-(furan-3-yl)phenol |

InChI |

InChI=1S/C10H8O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,11H |

InChI Key |

LILAGBKMHJGVJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC=C2)O |

Origin of Product |

United States |

Development of Novel Synthetic Methodologies:

Exploration of innovative coupling strategies, such as transition-metal catalyzed cross-coupling reactions, to efficiently synthesize 2-(3-Furanyl)phenol and a diverse library of its derivatives.

Focus on developing stereoselective synthetic routes for chiral derivatives, which may exhibit enhanced biological activity and specificity.

Comprehensive Biological Screening:

Systematic in vitro screening of 2-(3-Furanyl)phenol and its analogs against a wide panel of cancer cell lines to identify potential anticancer agents.

Evaluation of its anti-inflammatory properties through assays targeting key inflammatory mediators and pathways.

Assessment of its antioxidant capacity using various established methods.

Screening for other potential therapeutic activities, such as antimicrobial, antiviral, and neuroprotective effects, based on the known properties of furan (B31954) and phenol (B47542) derivatives.

In Depth Mechanistic Studies:

For any promising biological activities identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and signaling pathways involved. This could involve techniques such as Western blotting, qPCR, and enzyme inhibition assays.

Structure Activity Relationship Sar Studies:

Systematic synthesis and biological evaluation of a library of 2-(3-Furanyl)phenol derivatives with modifications at various positions on both the furan (B31954) and phenol (B47542) rings.

Computational modeling and quantitative structure-activity relationship (QSAR) studies to guide the design of more potent and selective analogs.

Preclinical Development:

For lead compounds with significant in vitro activity and favorable initial toxicity profiles, progression to in vivo studies in relevant animal models is a critical next step.

Comprehensive pharmacokinetic and toxicological profiling to assess the drug-like properties of promising candidates.

The exploration of 2-(3-Furanyl)phenol and its derivatives represents a compelling frontier in medicinal chemistry. By systematically addressing the existing challenges and pursuing the proposed research avenues, the scientific community can hope to unlock the therapeutic potential of this intriguing molecular scaffold.

Synthesis and Investigation of 2 3 Furanyl Phenol Derivatives

Design Principles for Structural Modification

The design of 2-(3-furanyl)phenol derivatives is guided by the potential to alter their chemical and physical properties, and consequently, their potential applications. This often involves the rational design of substituted analogs.

Synthetic Methodologies for Derivatives

The synthesis of this compound derivatives employs a range of organic reactions targeting specific functionalization of either the furan (B31954) or phenol (B47542) moiety.

Functionalization of the Furan Moiety

Functionalization of the furan moiety in this compound derivatives can involve various strategies, including electrophilic substitution, metal-catalyzed coupling reactions, and cycloaddition reactions. The furan ring, being electron-rich, is susceptible to electrophilic attack, typically at the α-positions (C2 and C5). However, the presence of the phenol substituent can influence the regioselectivity. Metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, provide powerful tools for introducing aryl, alkenyl, or alkynyl groups at different positions of the furan ring. For example, palladium-catalyzed methods have been developed for the direct arylation of oxazoles, which are structurally related to furans, at specific positions depending on the reaction conditions and ligands used. organic-chemistry.org Cycloaddition reactions, like the Diels-Alder reaction, can also be applied to functionalize the furan ring, often acting as a diene. rsc.org Research has explored the synthesis of functionalized furanones through methods like photooxygenation of β-keto-2-substituted furans. researchgate.net

Functionalization of the Phenol Moiety

Functionalization of the phenol moiety in this compound derivatives primarily revolves around reactions involving the hydroxyl group and electrophilic aromatic substitution on the benzene (B151609) ring. The phenolic hydroxyl group can undergo etherification, esterification, or oxidation. nih.govunits.it Electrophilic aromatic substitution on the phenol ring typically occurs at the ortho and para positions relative to the hydroxyl group due to its activating and directing effects. mdpi.com Common reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. Metal-catalyzed C-H functionalization has also emerged as a significant method for regioselective functionalization of phenols, allowing for the formation of new carbon-carbon bonds at specific positions. rsc.orgresearchgate.net For instance, copper-catalyzed amination of p-aminophenol derivatives has been reported to achieve C2-site selective functionalization. mdpi.com The synthesis of 2-arylphenols via bismuth(V)-mediated C-O arylation of guaiacols (ortho-methoxyphenols) demonstrates a method for achieving specific substitution patterns on the phenol ring. acs.org

Structure-Reactivity Relationships in this compound Analogs

Investigating the structure-reactivity relationships in this compound analogs involves studying how changes in the chemical structure, such as the introduction or modification of substituents on either the furan or phenol ring, affect their chemical reactivity. This can include examining reaction rates, regioselectivity, and the types of reactions the compounds undergo. For example, the electronic nature of substituents on the phenol ring influences its acidity and nucleophilicity, affecting reactions involving the hydroxyl group or electrophilic aromatic substitution. Similarly, substituents on the furan ring can alter its electron density and steric environment, impacting its reactivity in cycloadditions or metal-catalyzed couplings. Understanding these relationships is crucial for designing synthetic routes to new derivatives with desired properties and for exploring their potential applications. Studies on related furan and phenol derivatives have shown that the position and electronic nature of substituents can significantly impact biological activities, such as enzyme inhibition or antiproliferative effects, highlighting the importance of structural variations. mdpi.comresearchgate.netbrieflands.comnih.gov

Advanced Research Applications of 2 3 Furanyl Phenol and Its Derivatives

Applications in Materials Science Research

The distinct chemical functionalities of 2-(3-Furanyl)phenol provide a foundation for creating novel materials with tailored properties. The phenolic component allows for reactions typical of phenols, while the furan (B31954) ring offers additional pathways for polymerization and functionalization.

Development of Novel Polymeric Materials and Resins

The phenol (B47542) moiety in this compound is a key functional group for synthesizing phenolic and furan resins. These resins are known for their thermal resistance and chemical stability.

Phenol-Furfural Resins: Research has demonstrated the synthesis of furan resins by reacting phenol with furfural, an aldehyde derived from biomass, as a substitute for formaldehyde. conicet.gov.arnih.govnih.gov This process avoids the use of toxic formaldehyde and incorporates a bio-based component. conicet.gov.ar In a typical synthesis, phenol and furfural are reacted at elevated temperatures, often in the presence of a catalyst like potassium hydroxide, to form a prepolymer. conicet.gov.arnih.govnih.gov This prepolymer can then be cured, often with a catalyst such as hexamethylenetetramine (HMTA), to create a highly crosslinked, thermoset polymer. conicet.gov.ar

The resulting network in furan resins is structurally analogous to traditional phenolic resins, featuring methylene and other bridges that link the aromatic units. conicet.gov.ar The incorporation of the furan structure can enhance properties like water resistance and stability in the final product, making these resins suitable alternatives to phenol-formaldehyde resins in applications like protective coatings and adhesives for wood products. conicet.gov.arncsu.edu

Interactive Data Table: Comparison of Furan and Phenolic Resin Synthesis

| Feature | Furan Resin | Phenolic Resin |

| Phenolic Monomer | Phenol, this compound | Phenol |

| Aldehyde Reactant | Furfural | Formaldehyde |

| Typical Catalyst | KOH, K2CO3 | NaOH, Boric Acid |

| Curing Agent | Hexamethylenetetramine (HMTA) | Heat, Acid/Base Catalysts |

| Key Advantage | Bio-based, avoids formaldehyde | Well-established, economical |

Precursors for Optical and Electronic Materials

Derivatives of this compound are investigated as precursors for materials with specific optical and electronic properties. The conjugated system formed by the interaction of the furan and phenyl rings is central to these applications. Theoretical studies using Density Functional Theory (DFT) on furan and its derivatives show that the electronic absorption spectra are characterized by π→π* transitions. globalresearchonline.net

Modification of the this compound scaffold by adding electron-donating or electron-withdrawing groups can tune the electronic structure and, consequently, the optical properties of the material. This principle is fundamental in designing molecules for applications such as nonlinear optics (NLO) or as components in conductive polymers. For instance, phenol-furfural resins have been used to create electrically conductive adhesive composites when blended with conductive fillers like silver and graphite. nih.gov

Interactive Data Table: Potential Modifications for Optical Properties

| Derivative of this compound | Attached Functional Group | Potential Application |

| Nitrated this compound | Nitro group (-NO2) | Nonlinear Optical (NLO) Materials |

| Aminated this compound | Amino group (-NH2) | Hole-Transporting Layers in OLEDs |

| Carboxylated this compound | Carboxylic acid (-COOH) | Component in Dye-Sensitized Solar Cells |

| Thienyl-substituted this compound | Thiophene ring | Conductive Polymers |

Fabrication of Self-Assembled Monolayers and Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed on a substrate surface, used to precisely control surface properties. While this compound itself does not form SAMs, it can be chemically modified to create derivatives capable of surface assembly. The furan ring is particularly useful for surface functionalization through reactions like the Diels-Alder cycloaddition. researchgate.netresearchgate.net

To fabricate a SAM, the this compound molecule would first be functionalized with an "anchor" group that has a strong affinity for a specific substrate. Thiol (-SH) or disulfide (-S-S-) groups are commonly used for binding to gold surfaces. oaepublish.com Once the anchor is in place, the derivative can self-assemble on the gold substrate. The exposed furan and phenol "terminal groups" can then be used for further covalent modification, allowing for the attachment of other molecules to the surface. researchgate.netnsf.gov This strategy is employed to control surface wettability, adhesion, and biocompatibility. researchgate.netnih.gov

Interactive Data Table: Strategy for SAM Fabrication

| Step | Description | Chemical Groups Involved |

| 1. Synthesis | Introduce an anchor group onto the this compound scaffold. | Thiol (-SH), Disulfide (-S-S-), Silane (-Si(OR)3) |

| 2. Assembly | Spontaneously form an ordered monolayer on a substrate. | Gold (for thiols), Silicon Oxide (for silanes) |

| 3. Functionalization | Further modify the exposed surface using the terminal groups. | Phenolic -OH, Furan ring (via Diels-Alder) |

Research in Medicinal Chemistry

The furan and phenol motifs are recognized pharmacophores found in many biologically active compounds. europub.co.ukutripoli.edu.ly The this compound scaffold provides a starting point for the design and synthesis of novel derivatives with targeted biological activities.

Development of Compounds with Targeted Biological Activities

Research into furan and phenol derivatives has identified their potential to modulate the activity of various enzymes. nih.govresearchgate.netsemanticscholar.org The mechanism often involves the interaction of the compound with nucleophilic sites on the enzyme, leading to inhibition. nih.govresearchgate.net The covalent attachment of phenolic compounds to amino acid residues like tryptophan or those with thiol groups can lead to a decrease in enzymatic activity. nih.govresearchgate.net

One area of investigation is the development of furan-based derivatives as anticancer agents that target tubulin polymerization. mdpi.com Studies have shown that certain furan-based compounds can suppress tubulin polymerization and induce apoptosis through the intrinsic pathway, marked by changes in the levels of proteins like p53 and Bcl-2. mdpi.com

Another example involves furan and thiophene amide derivatives, which have been studied for their antiproliferative activity against A431 cancer cells. nih.gov The biological activity of these compounds is related to their structural and physicochemical properties, which can be modeled to understand structure-activity relationships. nih.gov

Interactive Data Table: Examples of Biological Targets for Furan-Phenol Derivatives

| Compound Class | Biological Target/Mechanism | Research Focus |

| Furan-based tubulin inhibitors | Tubulin polymerization | Anticancer agent development mdpi.com |

| Furan and Thiophene Amides | Proliferation of A431 cells | Antiproliferative activity nih.gov |

| Phenolic Compounds | General enzyme activity | Inhibition via covalent modification nih.govresearchgate.net |

| Arylfuran derivatives | Bacterial cells | Antibacterial agent development utripoli.edu.lyresearchgate.net |

Ligand Design for Molecular Recognition and Interaction Studies

The design of effective ligands requires a deep understanding of the non-covalent interactions that govern molecular recognition between a ligand and its target receptor. The this compound structure contains key features for such interactions: the furan ring can participate in hydrophobic and π-stacking interactions, while the phenolic hydroxyl group can act as a hydrogen bond donor or acceptor.

Crystallographic analysis of furan derivatives bound within host molecules has shown that the furan ring itself plays a significant role in host-guest complexation through weak and cooperative interactions. nih.gov In drug design, this scaffold can be elaborated to optimize binding affinity and selectivity for a specific biological target, such as an enzyme active site or a G-protein coupled receptor (GPCR) binding pocket. nih.govnih.gov

For example, in the context of fentanyl derivatives binding to the σ1-receptor, the anilide's aromatic ring (analogous to the phenyl portion of the scaffold) can engage in π–π stacking with tyrosine residues in the binding site, while other parts of the molecule form hydrophobic interactions. nih.gov Similarly, molecular modeling of furan derivatives allows for the evaluation of structural recognition with respect to their pharmacological properties. nih.gov The process of scaffold decoration, where a core structure like this compound is modified with various functional groups, is a key strategy in modern drug design to explore chemical space and optimize ligand-target interactions. nih.gov

Analytical Chemistry Research Applications

The unique chemical structure of this compound, combining both a furan ring and a phenolic hydroxyl group, lends itself to a variety of analytical chemistry applications. Research in this area focuses on leveraging these functional groups for the development of sensitive and selective detection and quantification methods.

Electrochemical Sensing and Detection Methodologies

Electrochemical methods offer a promising avenue for the analysis of this compound due to the electroactive nature of its phenolic moiety. While specific studies on this compound are not extensively documented, the principles of electrochemical detection of phenols and furan compounds are well-established and can be extrapolated.

Electrochemical sensors, such as those based on glassy carbon electrodes (GCEs), are commonly employed for the detection of phenolic compounds. The oxidation of the hydroxyl group on the phenol ring provides a measurable electrical signal. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are particularly useful. For instance, in the analysis of furan, a GCE has been used as the working electrode, demonstrating a well-defined irreversible oxidation peak. nih.gov The electro-catalytic activity of GCEs facilitates the electro-oxidation of such compounds, where the oxidation process is typically diffusion-controlled. nih.gov

The sensitivity and selectivity of these methods can be enhanced by modifying the electrode surface with various nanomaterials. For furan analysis, a linear calibration curve has been achieved in the range of 12–360 µM, with a limit of detection (LOD) of 3 µM. nih.gov The reproducibility of such methods is often high, with relative standard deviations (RSD) around 3.0%. nih.gov

For phenolic compounds, electrochemical sensors have been developed with wide linear ranges and low detection limits. For example, a sensor for phenol detection exhibited a linear range of 1–110 μM and a low detection limit of 0.23 μM. mdpi.com The choice of supporting electrolyte and pH are critical parameters that are optimized to achieve the best electrochemical response. nih.gov

| Analyte | Electrode | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

|---|---|---|---|---|---|

| Furan | Glassy Carbon Electrode (GCE) | Differential Pulse Voltammetry (DPV) | 12–360 | 3 | nih.gov |

| Phenol | g-C3N4-doped Electrode | Not Specified | 1–110 | 0.23 | mdpi.com |

Spectrophotometric Analytical Techniques

Spectrophotometric methods provide a cost-effective and rapid means for the determination of phenolic compounds, and by extension, could be applied to this compound. These techniques are often based on colorimetric reactions where a reagent interacts with the phenol to produce a colored complex, the absorbance of which can be measured.

A common method involves the use of ferric chloride (FeCl₃), which reacts with phenols to form a colored complex. nih.govopenresearchlibrary.org This reaction is typically rapid, and the resulting complex exhibits a maximum absorbance at a specific wavelength, which for phenol is around 540 nm. nih.govopenresearchlibrary.org The absorbance is proportional to the concentration of the phenol, following the Beer-Lambert law over a certain concentration range. For phenol, a linear range of 0.09–2.30 mg·mL⁻¹ has been reported. openresearchlibrary.org

Another widely used reagent is 4-aminoantipyrine (4-AAP), which in the presence of an oxidizing agent like potassium hexacyanoferrate(III), reacts with phenols to form a colored dye. This method is sensitive and can be adapted for the analysis of various phenolic derivatives.

The UV-Vis absorption spectrum of furan and its derivatives is characterized by π→π* transitions. acs.org Furan itself shows an absorption maximum in the UV region. The substitution on the furan ring, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system. mdpi.com This intrinsic UV absorbance could also be utilized for direct spectrophotometric quantification, although it may be less selective than colorimetric methods in complex matrices.

| Reagent | Wavelength of Maximum Absorbance (λmax) | Linear Range | Reference |

|---|---|---|---|

| Ferric Chloride (FeCl₃) | 540 nm | 0.09–2.30 mg·mL⁻¹ | openresearchlibrary.org |

| 2,6-dichloroquinone-4-chloroimide (DCQ) | 610 nm | 7.5 x 10⁻⁶ M – 7.5 x 10⁻⁵ M | bohrium.com |

Environmental Chemistry Research

The presence and behavior of this compound in the environment are of interest due to its potential formation from natural and anthropogenic sources. Research in this area focuses on understanding its formation pathways and its ultimate fate and transformation in various environmental compartments.

Mechanistic Formation Pathways in Environmental Samples

This compound is not a compound that is typically synthesized commercially on a large scale; therefore, its presence in the environment is likely due to its formation from precursor compounds under specific conditions. A primary source of furanoid and phenolic compounds in the environment is the thermal decomposition of biomass, such as during wildfires, prescribed burning, and residential wood combustion. mdpi.comresearchgate.net

Furanoids are major products from the pyrolysis and combustion of biomass polymers, including cellulose, hemicellulose, and lignin. mdpi.commdpi.com Phenolic compounds are primarily derived from the pyrolysis of lignin. williams.edu Lignin is a complex polymer composed of cross-linked phenolic precursors. williams.edu During pyrolysis, the weaker bonds in the lignin structure break, releasing a variety of substituted phenols, with guaiacol and syringol being characteristic products from softwoods and hardwoods, respectively. williams.edu

The formation of the furan ring can occur through several pathways, including the thermal degradation and rearrangement of carbohydrates (from cellulose and hemicellulose) and the thermal degradation of certain amino acids. nih.gov The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is also a significant pathway for furan formation. nih.gov

Given these precursors and reaction conditions, a plausible formation pathway for this compound in environmental samples, particularly those impacted by biomass burning, involves the following steps:

Pyrolysis of Lignin: High temperatures lead to the fragmentation of the lignin polymer, producing a variety of simple phenolic compounds.

Pyrolysis of Carbohydrates: Concurrently, cellulose and hemicellulose undergo pyrolysis to form furan and its derivatives.

Recombination of Reactive Intermediates: In the high-temperature environment of a fire, reactive phenolic and furanic radicals can be formed. The combination of a phenoxy radical and a furanyl radical could lead to the formation of this compound.

The specific substitution pattern (3-furanyl) suggests that the recombination may involve specific radical intermediates that are favored under certain combustion conditions.

Environmental Fate and Transformation Studies

Once released into the environment, this compound is subject to various transformation processes that determine its persistence and ultimate fate. These processes can be broadly categorized as biotic and abiotic.

Biodegradation: Microbial degradation is a key process in the environmental attenuation of both furanic and phenolic compounds. nih.gov Many microorganisms, particularly Gram-negative aerobic bacteria, have evolved pathways to degrade these compounds. nih.gov The degradation of furan compounds often proceeds through an initial oxidation or reduction of the substituent groups, followed by ring cleavage. nih.gov For instance, furfural is typically oxidized to 2-furoic acid, which is then further metabolized. nih.gov

Phenolic compounds are also readily biodegradable under aerobic conditions. nih.gov The initial step in the biodegradation of phenol often involves hydroxylation of the aromatic ring, followed by ring cleavage. The presence of the furan substituent on the phenol ring in this compound may influence the rate and pathway of its biodegradation. The biodegradability of phenols can be affected by the nature and position of substituents on the aromatic ring. nih.gov

Photodegradation: Photodegradation, or photolysis, is another important transformation pathway for phenolic compounds in aquatic environments. openresearchlibrary.org This process involves the absorption of sunlight, which can lead to the excitation of the molecule and subsequent chemical reactions. The photodegradation of phenols can proceed through direct photolysis or indirect photolysis, which is mediated by photochemically produced reactive species such as hydroxyl radicals. openresearchlibrary.org The complete mineralization of phenolic compounds to carbon dioxide and water can be achieved through photocatalytic degradation using semiconductors like titanium dioxide (TiO₂). openresearchlibrary.org The furan ring is also susceptible to photochemical reactions. In the atmosphere, furan is predicted to react with photochemically generated hydroxyl radicals with an estimated half-life of a few hours. nih.gov

The combined effect of biodegradation and photodegradation is expected to be the primary mechanism for the removal of this compound from the environment. The persistence of the compound will depend on environmental conditions such as sunlight intensity, temperature, pH, and the presence of a competent microbial community.

Conclusion and Future Research Directions

Summary of Key Findings and Current Research Landscape

The current body of research on 2-(3-Furanyl)phenol is not extensive, with much of the understanding extrapolated from studies on related compounds containing both furan (B31954) and phenol (B47542) moieties. These studies collectively suggest that the combination of these two structural motifs can give rise to a diverse range of biological activities.

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in numerous biologically active compounds. Its derivatives have been shown to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, phenolic compounds are well-documented for their potent antioxidant and cytotoxic activities against various cancer cell lines.

The current research landscape for compounds structurally related to this compound indicates a strong focus on synthesizing and evaluating derivatives for their potential as therapeutic agents. For instance, studies on furanyl-phenyl chalcones and other derivatives have demonstrated promising results in areas such as urease inhibition and topoisomerase inhibition, highlighting the potential for this structural combination in drug discovery. However, specific, in-depth studies focusing solely on the biological profile of the parent compound, this compound, are limited.

Identification of Remaining Challenges and Knowledge Gaps

Despite the promising outlook suggested by related research, the dedicated study of this compound is hampered by several challenges and significant knowledge gaps.

A primary challenge lies in the synthesis of this compound and its derivatives. While general methods for the coupling of furan and phenol moieties exist, optimizing these reactions for this specific isomer and for the introduction of diverse substituents can be complex. Developing efficient, scalable, and cost-effective synthetic routes is crucial for enabling broader biological screening and further research.

Furthermore, a significant knowledge gap exists regarding the comprehensive biological activity profile of this compound itself. While its constituent parts suggest potential for various therapeutic applications, dedicated in vitro and in vivo studies are necessary to elucidate its specific pharmacological effects. Key questions that remain unanswered include:

What is the precise mechanism of action for any observed biological activity?

What is its cytotoxicity profile against a broad range of cancer cell lines?

Does it possess significant anti-inflammatory or antioxidant properties?

How does its activity compare to other isomers, such as 2-(2-furanyl)phenol or 3-(3-furanyl)phenol?

Another critical area lacking sufficient data is the structure-activity relationship (SAR) of this compound derivatives. Understanding how modifications to both the furan and phenol rings influence biological activity is essential for the rational design of more potent and selective analogs. Without a systematic exploration of these relationships, the development of optimized therapeutic candidates remains a matter of trial and error.

Finally, there is a dearth of information on the pharmacokinetic and pharmacodynamic properties of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental for assessing its potential as a viable drug candidate.

Proposed Future Research Avenues for this compound and Its Derivatives

To unlock the full potential of this compound, future research should be directed towards addressing the aforementioned challenges and knowledge gaps. The following avenues represent promising directions for investigation:

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(3-Furanyl)phenol, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis of this compound often employs Feist-Benary cyclization or cross-coupling reactions. For example, propynylsulfonium salts can react with phenolic derivatives under basic conditions (e.g., nBuLi) to form furan rings. Key optimizations include maintaining low temperatures (0–5°C) to control exothermic steps, precise stoichiometry (e.g., 1.1 equivalents of nBuLi), and purification via silica gel chromatography. Yields >60% have been reported for analogous furan derivatives using these methods .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

- Answer :

- 1H NMR : Aromatic protons on the phenol ring appear at δ 6.5–7.5 ppm, while furan protons resonate at δ 6.0–7.0 ppm.

- 13C NMR : Furan carbons are observed at ~110–150 ppm, and the phenolic oxygen-bearing carbon appears at ~155 ppm.

- IR : Strong O-H stretches (~3200 cm⁻¹) and furan C-O vibrations (~1250 cm⁻¹) are diagnostic.

- HRMS : Confirms the molecular ion (e.g., [M+H]+ at m/z 161.06 for C10H8O2). Cross-validate with published data for structural accuracy .

Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?

- Answer : Purity is typically assessed via GC (flame ionization detection, >88% purity) or HPLC (UV detection at 254 nm). Commercial standards (e.g., 3-Phenylphenol) stored at 0–6°C ensure minimal degradation. Calibration against certified reference materials (e.g., CAS 580-51-8) is critical for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound across studies?

- Answer : Contradictions often arise from undetected isomers or degradation products. Use LC/qTOF-MS to differentiate positional isomers (e.g., 2- vs. 3-substituted furans) and validate findings with deuterated solvents. Controlled photolytic or thermal degradation studies (e.g., 72 hours at 40°C) can identify decomposition pathways .

Q. What computational methods aid in predicting the electronic properties of this compound, and how do they correlate with experimental findings?

- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potentials. Experimental UV-Vis spectra (λmax ~270 nm in CH3CN) and cyclic voltammetry (oxidation peaks at +1.2 V vs. Ag/AgCl) align with computational results, confirming charge-transfer behavior .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Answer :

- Stoichiometric control : Limit aldehyde equivalents to prevent over-functionalization.

- Slow addition : Introduce reactive intermediates (e.g., sulfonium salts) dropwise to minimize side reactions.

- Scavenging agents : Use molecular sieves to trap water or unreacted monomers. These steps reduce byproducts like dimerized furans or oxidized phenols .

Q. How does the substitution pattern on the furan ring influence the photophysical properties of this compound derivatives?

- Answer : Electron-donating groups (e.g., -OCH3) at the 4-position enhance fluorescence quantum yield (ΦF ~0.6) by stabilizing excited states. Stokes shifts (50–100 nm) correlate with conjugation length. Compare derivatives using fluorimetry (excitation at 280 nm, emission at 350–450 nm) to optimize applications in fluorescent probes .

Notes

- Avoid commercial suppliers like BenchChem for reference standards; instead, use certified reagents (e.g., Kanto Reagents) .

- Positional isomer analysis requires advanced chromatographic separation (e.g., qTOF-MS) to ensure data reliability .

- Computational models must be validated against experimental spectra to confirm predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.